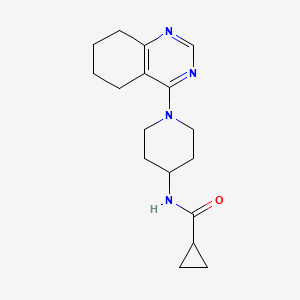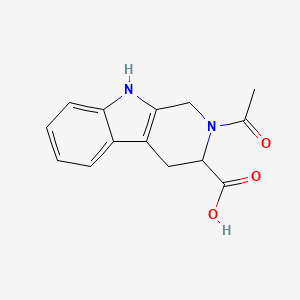![molecular formula C10H20ClFN2O2 B2687718 Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride CAS No. 2287282-20-4](/img/structure/B2687718.png)
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride, also known as ABP-700, is a novel selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR). ABP-700 has been developed as a potential therapeutic agent for the treatment of various diseases, including pain, addiction, and cognitive disorders.
Mecanismo De Acción
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride selectively binds to the α4β2 subtype of nAChR, which is a major subtype of nicotinic receptors in the brain. By blocking the activity of these receptors, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride reduces the release of neurotransmitters such as dopamine and glutamate, which are involved in pain sensation, addiction, and cognitive function.
Biochemical and Physiological Effects:
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has been shown to have a number of biochemical and physiological effects. It reduces the release of dopamine and glutamate in the brain, which are involved in pain sensation, addiction, and cognitive function. Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride also reduces the activity of the locus coeruleus, which is involved in the regulation of arousal and stress responses. In addition, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has been shown to reduce inflammation and oxidative stress in animal models of pain and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride in lab experiments include its high selectivity for the α4β2 subtype of nAChR, its ability to cross the blood-brain barrier, and its low toxicity. However, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. In addition, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride is currently only available in small quantities, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride. One direction is to investigate its potential use in treating other diseases, such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, more research is needed to optimize the synthesis method for Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride and to develop new analogs with improved pharmacological properties. Overall, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride shows great promise as a novel therapeutic agent for a range of diseases, and further research is needed to fully realize its potential.
Métodos De Síntesis
The synthesis of Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride involves the reaction of tert-butyl N-[(3-bromocyclobutyl)methyl]carbamate with 3-amino-1-fluorocyclobutane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain, and it is being developed as a non-opioid pain medication. Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has also been investigated for its potential use in treating addiction to nicotine and other drugs of abuse. Additionally, Tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
tert-butyl N-[(3-amino-1-fluorocyclobutyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13-6-10(11)4-7(12)5-10;/h7H,4-6,12H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXIZNVKQWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

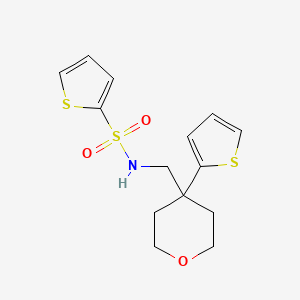


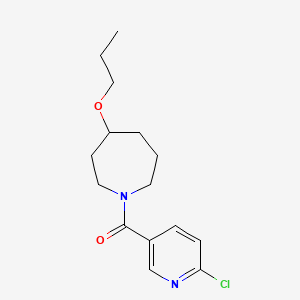

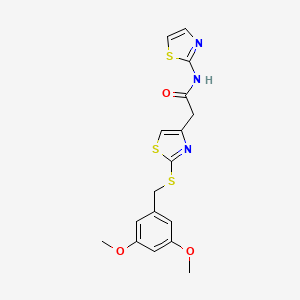
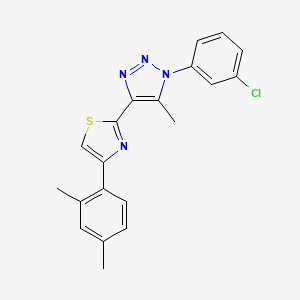
![3-(Aminocarbonyl)-1-[2-(3,4-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B2687649.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)

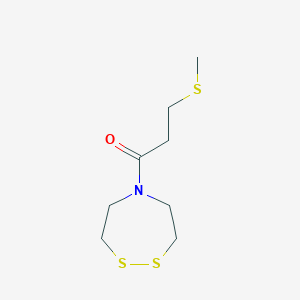
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
